molecular formula C18H13N3O2S B13360350 4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile

4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile

Cat. No.: B13360350
M. Wt: 335.4 g/mol
InChI Key: CBTJCYRGMYNXKS-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a pyranoindazole core with a phenyl group and a methylsulfanyl substituent, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity and exerting therapeutic effects . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile include other indazole derivatives, such as:

What sets this compound apart is its unique combination of a pyranoindazole core with a phenyl group and a methylsulfanyl substituent, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

4-methylsulfanyl-2-oxo-8-phenyl-5,6-dihydropyrano[2,3-e]indazole-3-carbonitrile

InChI

InChI=1S/C18H13N3O2S/c1-24-17-12-7-8-15-14(16(12)23-18(22)13(17)9-19)10-21(20-15)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3

InChI Key

CBTJCYRGMYNXKS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)OC2=C1CCC3=NN(C=C32)C4=CC=CC=C4)C#N

Origin of Product

United States

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